Cas no 49834-29-9 (N-t-Butyl-4-fluorobenzamide)

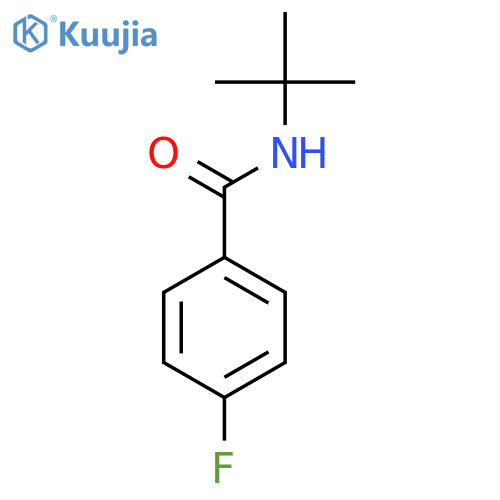

N-t-Butyl-4-fluorobenzamide structure

商品名:N-t-Butyl-4-fluorobenzamide

N-t-Butyl-4-fluorobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(tert-Butyl)-4-fluorobenzamide

- N-tert-Butyl-4-fluorobenzamide

- N-t-butyl-4-fluorobenzamide

- 4-Fluoro-N-t-butylbenzamid

- AC1N8I4W

- ACMC-209kih

- CTK4J1749

- N-t-Butyl-p-fluor-benzamid

- N-tert-butyl-4-fluoro-benzamide

- p-fluoro-N-tert-butylbenzamide

- SureCN6417124

- DB-371638

- CS-0453022

- 49834-29-9

- DTXSID10401665

- N-T-BUTYL -4-FLUOROBENZAMIDE

- BS-28713

- SCHEMBL6417124

- AKOS002984966

- MFCD00463095

- N-t-Butyl-4-fluorobenzamide

-

- MDL: MFCD00463095

- インチ: InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14)

- InChIKey: ZMYTVKMZSNODPU-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)NC(=O)C1=CC=C(C=C1)F

計算された属性

- せいみつぶんしりょう: 195.105942232g/mol

- どういたいしつりょう: 195.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 29.1Ų

N-t-Butyl-4-fluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B809108-100mg |

N-t-Butyl-4-fluorobenzamide |

49834-29-9 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Apollo Scientific | PC901495-25g |

N-t-Butyl-4-fluorobenzamide |

49834-29-9 | 98% | 25g |

£300.00 | 2025-02-22 | |

| Apollo Scientific | PC901495-5g |

N-t-Butyl-4-fluorobenzamide |

49834-29-9 | 98% | 5g |

£115.00 | 2025-02-22 | |

| A2B Chem LLC | AG30659-25g |

N-t-Butyl-4-fluorobenzamide |

49834-29-9 | 98% | 25g |

$271.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523689-100g |

N-(tert-butyl)-4-fluorobenzamide |

49834-29-9 | 98% | 100g |

¥9090.00 | 2024-05-11 | |

| 1PlusChem | 1P00DJ8J-5g |

N-t-butyl-4-fluorobenzamide |

49834-29-9 | 98% | 5g |

$105.00 | 2025-02-26 | |

| eNovation Chemicals LLC | D523414-25g |

N-(tert-Butyl)-4-fluorobenzaMide |

49834-29-9 | 97% | 25g |

$799 | 2024-05-24 | |

| TRC | B809108-500mg |

N-t-Butyl-4-fluorobenzamide |

49834-29-9 | 500mg |

$ 87.00 | 2023-04-18 | ||

| A2B Chem LLC | AG30659-100g |

N-t-Butyl-4-fluorobenzamide |

49834-29-9 | 98% | 100g |

$749.00 | 2024-04-19 | |

| Crysdot LLC | CD12068027-100g |

N-(tert-Butyl)-4-fluorobenzamide |

49834-29-9 | 95+% | 100g |

$600 | 2024-07-24 |

N-t-Butyl-4-fluorobenzamide 関連文献

-

Lin-Yu Jiao,Zi-Hui Ning,Qian Hong,Xin-Hua Peng,Xiao-Mei Yin,Shanshan Liu,Huiyong Chen,Zhuo Li,Ming Sun,Xiao-Xun Ma RSC Adv. 2020 10 29712

-

Bhanwar Kumar Malviya,Karandeep Singh,Pradeep K. Jaiswal,Manvika Karnatak,Ved Prakash Verma,Satpal Singh Badsara,Siddharth Sharma New J. Chem. 2021 45 6367

49834-29-9 (N-t-Butyl-4-fluorobenzamide) 関連製品

- 88229-16-7(N-Cyclopropyl 4-fluorobenzamide)

- 70001-45-5(N-Isopropyl 4-fluorobenzamide)

- 459218-95-2(N-Isopropyl 3-fluorobenzamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:49834-29-9)N-t-Butyl-4-fluorobenzamide

清らかである:99%

はかる:25g

価格 ($):392.0